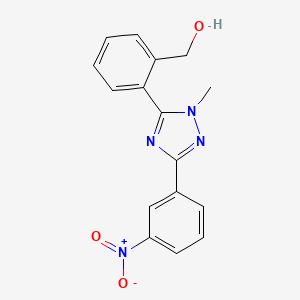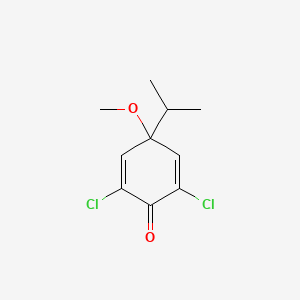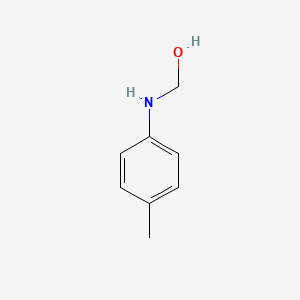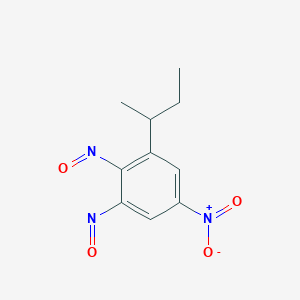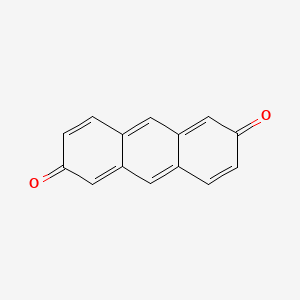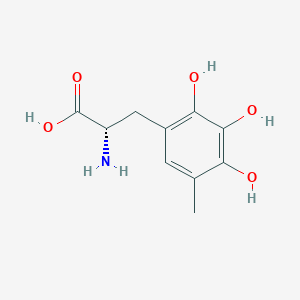![molecular formula C17H18N4O B14591880 3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one CAS No. 61068-69-7](/img/structure/B14591880.png)
3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one is a chemical compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one typically involves the reaction of acridine derivatives with triazene compounds under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized acridine derivatives, while reduction reactions may produce reduced acridine derivatives .
科学研究应用
3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to nucleic acids, proteins, or other cellular components, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- 9-Carboxyacridine
- 9-Methylacridine
- 9-Aminoacridine
- Acridine-based thiosemicarbazones
Comparison
Compared to similar compounds, 3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one exhibits unique structural features that may confer distinct chemical and biological properties.
属性
CAS 编号 |
61068-69-7 |
|---|---|
分子式 |
C17H18N4O |
分子量 |
294.35 g/mol |
IUPAC 名称 |
3-[[methyl(propyl)amino]diazenyl]-10H-acridin-9-one |
InChI |
InChI=1S/C17H18N4O/c1-3-10-21(2)20-19-12-8-9-14-16(11-12)18-15-7-5-4-6-13(15)17(14)22/h4-9,11H,3,10H2,1-2H3,(H,18,22) |
InChI 键 |
ZANNPMXXZPSRSK-UHFFFAOYSA-N |
规范 SMILES |
CCCN(C)N=NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


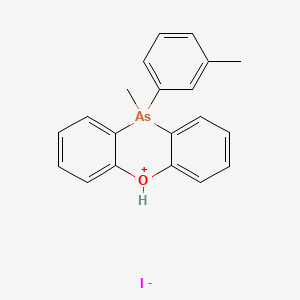

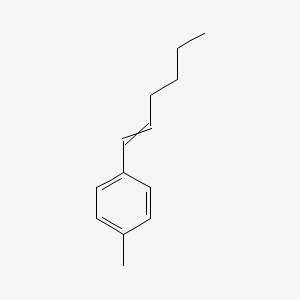
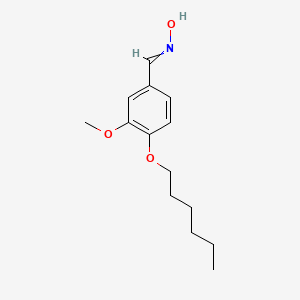
![2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol](/img/structure/B14591825.png)
